Trioctylamine hydrochloride
Overview
Description
Trioctylamine hydrochloride is a chemical compound derived from trioctylamine, which is a clear and colorless liquid belonging to the group of aliphatic amines and tertiary amines. It is known for its use in various industrial and chemical processes due to its ability to act as an extractant for organic acids and precious metals .
Mechanism of Action
Target of Action
Trioctylamine hydrochloride is primarily used as an extractant for various substances. It has been found to be effective in extracting monocarboxylic acids such as acetic acid , and precious metals . The primary targets of this compound are therefore the substances it is intended to extract.
Mode of Action
The mode of action of this compound involves its interaction with the target substances. It forms complexes with these substances, facilitating their extraction from a solution . The loading of trioctylamine for a given carboxylic acid depends on the nature of the solute and its concentration .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the substances it is used to extract. For instance, when used to extract monocarboxylic acids, it may influence the pathways these acids are involved in .
Result of Action
The primary result of this compound’s action is the successful extraction of the target substances from a solution . This can facilitate various processes, such as the isolation of precious metals or the removal of specific acids.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its extraction efficiency may be affected by the pH of the solution, the presence of other substances, and the temperature . It’s also worth noting that Trioctylamine is air sensitive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioctylamine hydrochloride can be synthesized by the amination of octanol and ammonia under atmospheric pressure using a Ni-Cu catalyst supported on diatomite. The reaction involves the conversion of octanol to trioctylamine, which is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing trioctylamine with hydrochloric acid. The resulting product is then recrystallized from diethyl ether at low temperatures to obtain a pure form of this compound .
Chemical Reactions Analysis
Types of Reactions: Trioctylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form different amine salts.
Acid-Base Reactions: It acts as a base and can neutralize acids to form corresponding salts.
Common Reagents and Conditions:
Hydrochloric Acid: Used to form this compound from trioctylamine.
Organic Solvents: Such as chloroform and diethyl ether, are used in the recrystallization process.
Major Products Formed:
Scientific Research Applications
Trioctylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an extractant for organic acids and precious metals.
Biology: Employed in the extraction of nucleic acids and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of quaternary ammonium compounds.
Comparison with Similar Compounds
Tri-n-octylamine: Used as an extractant for organic acids and precious metals.
Trioctylphosphine: Employed in the synthesis of nanomaterials and as a ligand in coordination chemistry.
Trioctylphosphine Oxide: Used as a solvent and in the extraction of metals.
Uniqueness: Trioctylamine hydrochloride is unique due to its high selectivity and efficiency in extracting organic acids and precious metals. Its ability to form stable complexes with various ions makes it a valuable compound in both industrial and research applications .
Properties
IUPAC Name |
N,N-dioctyloctan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOXUFUXZORBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883663 | |
Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188-95-0 | |
Record name | Trioctylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trioctylamine hydrochloride facilitate the extraction of zinc(II) from hydrochloric acid solutions? What role does the solvent play in this process?
A1: this compound (TOAHCl) acts as an extractant, selectively binding to zinc(II) ions present in the aqueous hydrochloric acid solution. This interaction forms a complex that is soluble in the organic solvent, effectively transferring the zinc(II) from the aqueous phase to the organic phase. []
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